4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, an ethoxy group, and a hydroxyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 1-methyl-N-propyl-1H-pyrazole-5-carboxamide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
- 4-{[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 4-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N4O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O3/c1-4-8-18-17(23)16-13(11-20-21(16)3)19-10-12-6-7-14(22)15(9-12)24-5-2/h6-7,9-11,22H,4-5,8H2,1-3H3,(H,18,23) |
InChI Key |
YEOALYXWCQXEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CC(=C(C=C2)O)OCC |
Origin of Product |
United States |
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